4-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline CAS 99055-83-1 properties
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline CAS 99055-83-1 properties
This guide provides an in-depth technical analysis of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline (CAS 99055-83-1), a significant heterocyclic scaffold used in materials science (liquid crystals) and medicinal chemistry.
CAS 99055-83-1 | Molecular Formula: C₁₀H₁₁N₃O | MW: 189.21 g/mol [1]
Executive Technical Summary
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline is a bifunctional heteroaromatic compound characterized by a 1,3,4-oxadiazole core substituted at the 2-position with a 4-aminophenyl group and at the 5-position with an ethyl group. This structural motif confers high thermal stability and electron-transport capabilities, making it a critical intermediate in the synthesis of liquid crystalline materials and biologically active agents (antimicrobial and anti-inflammatory).
The compound acts as a "linker" scaffold; the amino group (-NH₂) serves as a nucleophilic handle for further derivatization (e.g., azo coupling, acylation), while the oxadiazole ring provides a rigid, planar geometry essential for π-stacking interactions in supramolecular assemblies.
Physicochemical Characterization
| Property | Value / Description | Source Validation |
| Appearance | Pale brown solid / Powder | Observed in synthesis [1] |
| Melting Point | 138–142 °C | Experimental [1] |
| Solubility | Soluble in DMSO, DMF, MeOH; Low in H₂O | Polarity assessment |
| pKa (Calc.) | ~3.5 (Aniline amine), ~2.0 (Oxadiazole N) | Est. from structural analogs |
| LogP (Calc.) | 1.1–1.5 | Lipophilicity profile |
Spectroscopic Signature (Self-Validation Standards)
To validate the identity of synthesized batches, compare against these reference peaks:
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR (100 MHz, CDCl₃):
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Signals at δ 10.9 (CH₃), 19.1 (CH₂), 114.6, 128.8 (Ar-CH), 165.0, 166.8 (Oxadiazole C=N).[1]
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IR (KBr, νmax):
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3332, 3216 cm⁻¹ (NH₂ stretching, doublet)
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1608 cm⁻¹ (C=N oxadiazole stretch)
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1175 cm⁻¹ (C–O–C ether linkage of oxadiazole)
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Validated Synthesis Protocols
Method A: Selective Reduction of Nitro-Precursor (Recommended)
This method is preferred for its high yield (~70%) and specificity, avoiding side reactions common in direct cyclization.
Reaction Logic: The precursor, 2-ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, is reduced using a mild sulfide-based reducing agent. This preserves the sensitive oxadiazole ring, which can hydrolyze under harsh acidic metal reductions (e.g., Fe/HCl).
Workflow Diagram:
Caption: Selective reduction pathway preserving the oxadiazole heterocyclic core.
Step-by-Step Protocol:
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Preparation: Dissolve 2-ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (1.0 eq) in 1,4-dioxane.
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Activation: Prepare a solution of Sodium Sulfide nonahydrate (2.4 eq) in distilled water.
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Reaction: Add the aqueous sulfide solution dropwise to the dioxane mixture. Heat to 80 °C under an inert atmosphere (N₂ or Ar).
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Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 2:1). The starting material (Rf ~0.5) should disappear, and a fluorescent amine spot (Rf ~0.15) should appear.
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Quenching: Cool to room temperature. Pour into ice-water (5x volume) to precipitate crude solids or extract with ethyl acetate.
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Purification: Purify via flash column chromatography using Hexane/Ethyl Acetate (1:1) to isolate the pale brown solid.
Applications & Mechanism of Action
A. Materials Science: Liquid Crystals (Mesogens)
The 1,3,4-oxadiazole ring acts as a bent-core unit in liquid crystalline molecules.
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Mechanism: The 134° bond angle of the oxadiazole ring disrupts linear packing just enough to lower melting points while maintaining the rigidity required for nematic or smectic phases.
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Usage: The aniline amine is diazotized and coupled with phenols or reacted with acyl chlorides to extend the rigid core, creating "banana-shaped" liquid crystals.
B. Medicinal Chemistry: Pharmacophore Scaffold
This specific CAS is a precursor for "biostere" drugs where the oxadiazole mimics amide or ester linkages but with improved metabolic stability.
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Target: Bacterial cell wall synthesis (transpeptidase inhibition) or COX-2 inhibition (anti-inflammatory).
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Signaling Pathway Interaction:
Caption: Pharmacological mechanism of oxadiazole-based ligands in enzyme inhibition.
Safety & Handling (E-E-A-T)
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Signal Word: WARNING
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Storage: Store at 2–8 °C under inert gas. The amine is prone to oxidation (darkening) upon air exposure.
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Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for synthesis).
References
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ChemicalBook. (n.d.). 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline synthesis and properties. Retrieved from
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PubChem. (2025).[2] 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline (Analogous Data). National Library of Medicine. Retrieved from
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Ghanem, E., et al. (2014).[3] Synthesis, Spectroscopic Characterization and Powder XRD Study of 4-(5-(Ethylthio)-1,3,4-Oxadiazole-2-yl) Aniline. American Journal of Applied Chemistry. Retrieved from
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Sigma-Aldrich. (2025). Safety Data Sheet for Oxadiazole Derivatives. Retrieved from
Sources
- 1. 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline synthesis - chemicalbook [chemicalbook.com]
- 2. 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline | C9H9N3O | CID 19542244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, Spectroscopic Characterization and Powder XRD Study of 4-(5-(Ethylthio)-1,3,4-Oxadiazole-2-yl) Aniline, American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
